1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-

Catalog No.
S14612405
CAS No.
M.F
C52H33N3
M. Wt
699.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9...

Product Name

1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-

IUPAC Name

2,4-bis(4-phenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine

Molecular Formula

C52H33N3

Molecular Weight

699.8 g/mol

InChI

InChI=1S/C52H33N3/c1-3-13-34(14-4-1)36-23-27-38(28-24-36)49-53-50(39-29-25-37(26-30-39)35-15-5-2-6-16-35)55-51(54-49)40-31-32-44-43-19-9-12-22-47(43)52(48(44)33-40)45-20-10-7-17-41(45)42-18-8-11-21-46(42)52/h1-33H

InChI Key

MVAWSFWKRUPROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC=C(C=C1)C1=CC=CC=C1

1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl) is a complex organic compound belonging to the triazine family. Its structure features a triazine ring substituted with two biphenyl groups at positions 2 and 4, and a spirobifluorene moiety at position 6. This unique arrangement contributes to its potential applications in various fields, particularly in materials science and organic electronics.

The chemical reactivity of 1,3,5-triazines is primarily influenced by the electron-withdrawing nature of the triazine ring. The compound can undergo nucleophilic substitution reactions due to the polar character of the C=N bonds in the triazine ring. Reactions may include:

  • Nucleophilic Addition: Nucleophiles can add to the carbon atoms of the triazine ring.
  • Electrophilic Aromatic Substitution: The biphenyl substituents can participate in electrophilic substitution reactions.
  • Cross-Coupling Reactions: The compound may also be involved in coupling reactions with various electrophiles or nucleophiles, enhancing its utility in synthetic organic chemistry.

While specific biological activity data for this compound may be limited, triazines are known for their diverse biological properties. Many derivatives exhibit activities such as:

  • Antimicrobial: Some triazines show effectiveness against bacteria and fungi.
  • Anticancer: Certain triazine derivatives have been studied for their potential anticancer properties.
  • Herbicidal: Triazine compounds are often utilized in herbicides due to their ability to inhibit photosynthesis in plants.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of 1,3,5-triazine derivatives typically involves several strategies:

  • Nucleophilic Displacement: This method involves the substitution of halogen atoms on chlorinated triazines with nucleophiles such as biphenyl derivatives.
  • Trimerization of Nitriles: A common approach for synthesizing triazines is through the reaction of nitriles under acidic or basic conditions, forming the triazine core directly.
  • Multi-step Synthesis: This includes various coupling reactions where biphenyl and spirobifluorene units are introduced sequentially.

The applications of 1,3,5-triazine compounds are extensive and include:

  • Optoelectronic Materials: Due to their unique electronic properties, these compounds can be used in organic light-emitting diodes (OLEDs) and solar cells.
  • Polymeric Materials: They serve as building blocks for creating advanced polymeric materials with tailored properties.
  • Catalysis: Some derivatives are explored for use as catalysts in organic reactions.

Several compounds share structural similarities with 1,3,5-triazine, which allows for comparative analysis:

Compound NameStructureUnique Features
2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazineStructureContains a chlorine substituent that enhances reactivity .
2-(4-bromo-1-naphthalenyl)-4,6-diphenyl-1,3,5-triazineStructureIncorporates a bromonaphthalene group which may influence electronic properties .
2-[1,1'-Biphenyl]-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazineStructureFeatures multiple chlorinated groups that may enhance solubility and reactivity .

Uniqueness

The unique combination of biphenyl and spirobifluorene substituents in 1,3,5-triazine gives it distinctive electronic properties that differ from other similar compounds. This structural configuration may lead to enhanced stability and performance in optoelectronic applications compared to its counterparts.

XLogP3

12.7

Hydrogen Bond Acceptor Count

3

Exact Mass

699.267448065 g/mol

Monoisotopic Mass

699.267448065 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-10-2024

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